molecular formula C31H24ClN5O5 B2462724 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-nitrophenyl)amino)formamide CAS No. 1796920-65-4

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-nitrophenyl)amino)formamide

Cat. No. B2462724
CAS RN: 1796920-65-4
M. Wt: 582.01
InChI Key: MTMHQWHDZWUUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-nitrophenyl)amino)formamide is a useful research compound. Its molecular formula is C31H24ClN5O5 and its molecular weight is 582.01. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-nitrophenyl)amino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-nitrophenyl)amino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vasopressin Receptor Antagonism

  • Study Overview : A study by Ohkawa et al. (1999) synthesized a series of compounds, including those with structural similarity to N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-nitrophenyl)amino)formamide, to evaluate their potential as vasopressin V1 and V2 receptor antagonists. The compounds demonstrated high affinity for the V2 receptor and varying affinity for the V1 receptor, indicating their potential in influencing vasopressin-mediated physiological processes (Ohkawa et al., 1999).

Synthesis and Chemical Transformations

  • Study Overview : Research by Ryabova et al. (2006) focused on the synthesis of [1,4]diazepino[6,5-b]indole derivatives, involving reactions that are structurally relevant to the compound . These synthetic pathways highlight the chemical versatility and potential applications of such compounds in various chemical synthesis processes (Ryabova et al., 2006).

Synthesis of Novel Thiazolidin-4-ones and Thiazan-4-one Derivatives

  • Study Overview : A study by Rahman et al. (2005) involved the synthesis of novel compounds structurally similar to N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-nitrophenyl)amino)formamide. These compounds were developed from 10-undecenoic acid hydrazide, illustrating the compound's relevance in synthesizing diverse chemical entities with potential biological activities (Rahman et al., 2005).

Development of Schiff’s Bases and 2-Azetidinones

  • Study Overview : Thomas et al. (2016) conducted research on the synthesis of Schiff’s bases and 2-azetidinones, incorporating structural elements related to the queried compound. These entities were explored for their antidepressant and nootropic activities, highlighting the potential of such structures in central nervous system (CNS) pharmacology (Thomas et al., 2016).

Antitumor Properties

  • Study Overview : Research by Wang et al. (1997) and Stevens et al. (1984) explored the synthesis of imidazotetrazines, with structural similarities to the compound , for their potential antitumor properties. These studies contribute to understanding the role such compounds may play in cancer treatment (Wang et al., 1997) (Stevens et al., 1984).

properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24ClN5O5/c1-19-9-5-6-12-22(19)27(38)18-36-25-14-8-7-13-23(25)28(20-10-3-2-4-11-20)34-29(30(36)39)35-31(40)33-24-16-15-21(32)17-26(24)37(41)42/h2-17,29H,18H2,1H3,(H2,33,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMHQWHDZWUUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=C(C=C(C=C4)Cl)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-nitrophenyl)amino)formamide

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